![molecular formula C23H19Cl2N3O3 B3881927 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B3881927.png)
2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide
Vue d'ensemble
Description
2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied in scientific research. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB) activation, which is a key regulator of inflammation and immune response. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have promising therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. NF-κB is activated by various stimuli, including cytokines, bacterial and viral infections, and oxidative stress. The inhibition of NF-κB activation by 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 prevents the expression of pro-inflammatory cytokines and chemokines, as well as the activation of cell survival pathways.
Biochemical and Physiological Effects:
2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.
In immune cells, 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 inhibits the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 also inhibits the activation of cell survival pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for NF-κB inhibition, its low toxicity, and its availability as a commercial reagent. However, 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 also has some limitations, including its poor solubility in aqueous solutions, its instability in light and air, and its potential off-target effects on other signaling pathways.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 and its potential therapeutic applications. One direction is to investigate the use of 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 in combination with other drugs or therapies, such as chemotherapy, radiation therapy, or immunotherapy, to enhance its efficacy and reduce potential side effects.
Another direction is to explore the use of 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 in other diseases, such as neurodegenerative disorders, cardiovascular diseases, and metabolic disorders, where inflammation and immune dysregulation play a role. Finally, further studies are needed to elucidate the molecular mechanisms of 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 action and its potential off-target effects, to optimize its therapeutic potential and minimize potential side effects.
Applications De Recherche Scientifique
2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation and autoimmune disorders, 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. 2,4-dichloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide 11-7082 has also been shown to reduce the severity of symptoms in animal models of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
Propriétés
IUPAC Name |
2,4-dichloro-N-[3-[(Z)-N-[(4-methoxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O3/c1-14(27-28-22(29)15-6-9-19(31-2)10-7-15)16-4-3-5-18(12-16)26-23(30)20-11-8-17(24)13-21(20)25/h3-13H,1-2H3,(H,26,30)(H,28,29)/b27-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYKTYPFRPZSPI-VYYCAZPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)OC)/C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoacetamide](/img/structure/B3881850.png)
![N-methyl-6-morpholin-4-yl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B3881855.png)
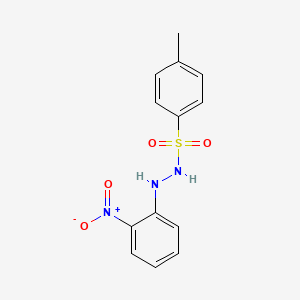
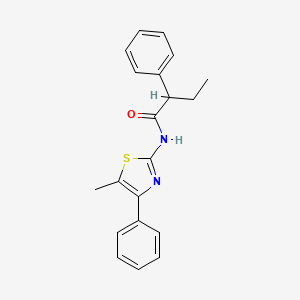
![3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B3881872.png)
![3-{[(9,10-dioxo-9,10-dihydro-1-anthracenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B3881890.png)
![2-({[6-ethyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3881899.png)
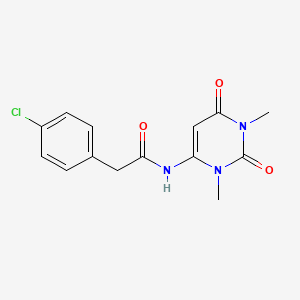
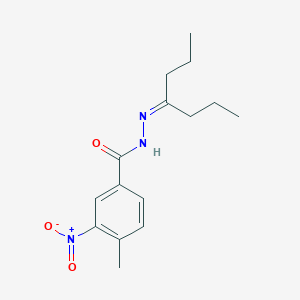
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3881914.png)
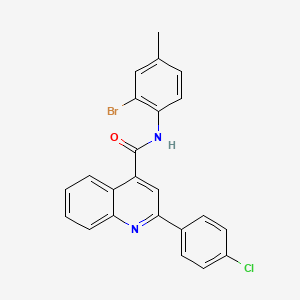
![8-(3,3-diphenylpropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3881942.png)

![N-{4-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B3881953.png)